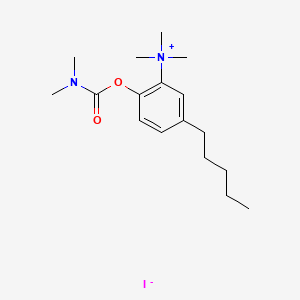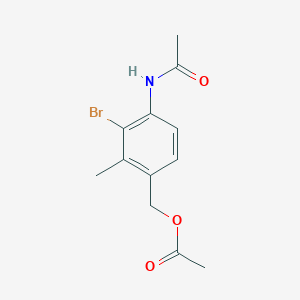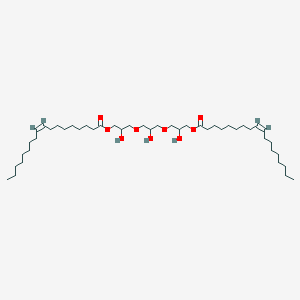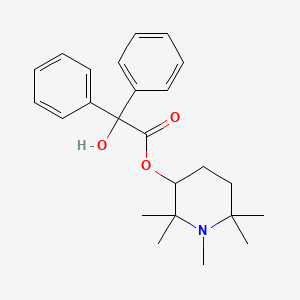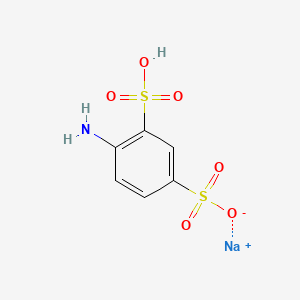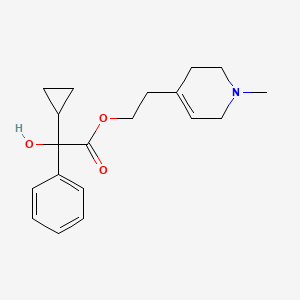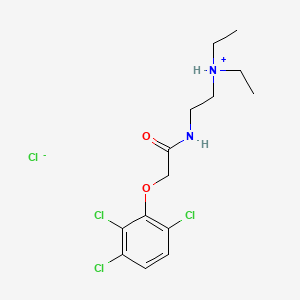
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride is a chemical compound with a complex structure that includes a diethylaminoethyl group, a trichlorophenoxy group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with N-(2-diethylaminoethyl)amine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with the amine to yield the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides
Applications De Recherche Scientifique
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride involves its interaction with specific molecular targets. In the case of its use as an antiarrhythmic agent, the compound acts as a sodium channel blocker, inhibiting the influx of sodium ions into cardiac cells. This action stabilizes the cardiac membrane and prevents abnormal electrical activity, thereby reducing arrhythmias .
Comparaison Avec Des Composés Similaires
Similar Compounds
Procainamide: An antiarrhythmic agent with a similar structure and mechanism of action.
Procaine: A local anesthetic with a related chemical structure but different pharmacological effects.
2-Chloro-N,N-dimethylethylamine hydrochloride: A compound used as an intermediate in organic synthesis.
Uniqueness
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride is unique due to its combination of a diethylaminoethyl group and a trichlorophenoxyacetamide group, which imparts distinct chemical and biological properties. Its ability to act as both a reagent in organic synthesis and a potential therapeutic agent makes it a versatile compound in scientific research .
Propriétés
Numéro CAS |
86745-94-0 |
|---|---|
Formule moléculaire |
C14H20Cl4N2O2 |
Poids moléculaire |
390.1 g/mol |
Nom IUPAC |
diethyl-[2-[[2-(2,3,6-trichlorophenoxy)acetyl]amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C14H19Cl3N2O2.ClH/c1-3-19(4-2)8-7-18-12(20)9-21-14-11(16)6-5-10(15)13(14)17;/h5-6H,3-4,7-9H2,1-2H3,(H,18,20);1H |
Clé InChI |
XPIRIOLLDDKBMP-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCNC(=O)COC1=C(C=CC(=C1Cl)Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



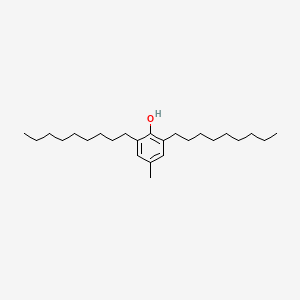
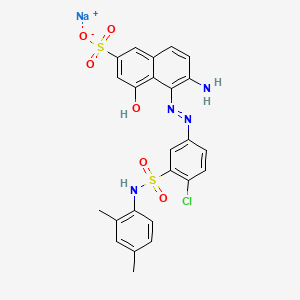
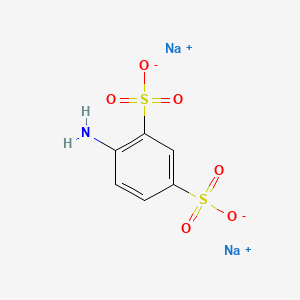


![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
